4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene
Description
Properties
Molecular Formula |
C10H6F4 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
4-fluoro-1-prop-2-ynyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H6F4/c1-2-3-7-4-5-8(11)6-9(7)10(12,13)14/h1,4-6H,3H2 |
InChI Key |
WVWOQPPCOQHAOR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=C(C=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Fluorination: Introduction of the fluoro group can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkyne Addition: The propynyl group can be introduced via Sonogashira coupling, using a palladium catalyst and copper co-catalyst.
Trifluoromethylation: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Organic Synthesis
4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene serves as a valuable building block in organic synthesis. Its unique combination of functional groups allows for the construction of more complex molecules with potential applications in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing properties, which can improve binding affinities with biological targets such as enzymes and receptors.
Case Study:
A study exploring the interactions of similar trifluoromethyl-containing compounds with biological macromolecules showed promising results in enhancing therapeutic profiles through modifications of the chemical structure.
Material Science
The incorporation of fluorinated groups into materials can significantly enhance their properties, such as thermal stability and chemical resistance. Research into polymers and coatings featuring this compound suggests potential applications in advanced materials that require specific performance characteristics.
Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties. The presence of the trifluoromethyl group significantly impacts the compound's stability and reactivity, making it an interesting subject for further research in drug design and development .
Mechanism of Action
The mechanism of action of 4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of fluoro and trifluoromethyl groups can enhance the compound’s stability, lipophilicity, and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene (CAS: 2229492-89-9)
- Molecular Formula : C₁₀H₆F₄ (identical to the target compound).
- Substituent Positions :
- Fluorine at position 1, propargyl at 2, and CF₃ at 4.
- Key Differences: The electronic environment differs: CF₃ at position 4 (meta to fluorine) reduces steric hindrance compared to CF₃ at position 2 (ortho to fluorine) in the target compound. Physical Properties: Melting/boiling points may vary due to differences in dipole moments and crystal packing .
Functional Group Variants
4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene (C₈H₆F₄O)
- Substituents : Methoxy (-OCH₃) at position 2 instead of propargyl.
- Key Differences :
- Electron Donation : Methoxy is electron-donating, activating the ring toward electrophilic substitution, whereas propargyl is electron-withdrawing.
- Reactivity : Propargyl enables click chemistry, while methoxy favors nucleophilic demethylation or oxidation.
- Applications : Methoxy derivatives are common in drug intermediates (e.g., analgesics), while propargyl-containing compounds are used in bioconjugation .
Halogenated Derivatives
2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene (CAS: 239135-48-9)
- Molecular Formula : C₈H₅BrF₄.
- Substituents : Bromomethyl (-CH₂Br) replaces propargyl.
- Key Differences: Reactivity: Bromine facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas propargyl participates in cycloadditions.
2-(Chloromethyl)-4-fluoro-1-(trifluoromethyl)benzene
Complex Propargyl-Containing Compounds
2-(3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-yl)isoindoline-1,3-dione (42l)
Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling/Melting Point | Solubility |
|---|---|---|---|
| Target Compound | 202.15 | Not reported | Likely low (non-polar) |
| 1-Fluoro-2-(propargyl)-4-CF₃-benzene | 202.15 | Not reported | Similar to target |
| 4-Fluoro-2-methoxy-1-CF₃-benzene | 194.13 | Not reported | Higher (polar OCH₃) |
| 2-(Bromomethyl)-4-fluoro-1-CF₃-benzene | 257.02 | Not reported | Low (non-polar) |
Biological Activity
4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene, also known as 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene, is an organic compound characterized by a unique molecular structure that includes both trifluoromethyl and propargyl substituents. This compound has garnered attention in chemical and biological research due to its potential applications in drug design and development, particularly in the fields of medicinal chemistry and materials science.
The molecular formula of 4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is , with a molecular weight of 202.15 g/mol. The presence of the trifluoromethyl group significantly impacts the compound's electronic properties, enhancing its reactivity and stability. The compound's structure can be represented as follows:
Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties. The following sections summarize key findings related to the biological activity of 4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene.
Antimicrobial Activity
Recent studies have shown that 4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene exhibits significant antimicrobial properties. For instance, compounds with similar structural characteristics have demonstrated potent activity against various fungal strains, such as Fusarium oxysporum and Candida albicans. The presence of the trifluoromethyl group is believed to enhance binding affinities with biological macromolecules, thereby improving efficacy in inhibiting microbial growth .
| Compound | Target Organism | Activity |
|---|---|---|
| 4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene | Fusarium oxysporum | MIC = 6 μg/mL |
| Similar Trifluoromethyl Compounds | Candida albicans | MIC = 8 μg/mL |
Cytotoxicity and Antiproliferative Effects
The antiproliferative effects of this compound have been explored in various cancer cell lines. In vitro assays indicate that it exhibits cytotoxicity against breast cancer cell lines (MDA-MB-231), with IC50 values significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil. This suggests potential for development as an anticancer agent .
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| MDA-MB-231 | 0.126 | 5-Fluorouracil | 17.02 |
| MCF10A | >10 | - | - |
Case Studies
Case Study 1: Antifungal Activity
A series of derivatives based on the structural framework of 4-Fluoro-1-(prop-2-yn-1-y)-2-(trifluoromethyl)benzene were synthesized and tested for antifungal activity. Results indicated that modifications to the propargyl group could enhance antifungal efficacy against Fusarium oxysporum, with some derivatives achieving MIC values as low as 6 μg/mL .
Case Study 2: Cancer Cell Proliferation
In a study assessing the effects on cancer cell proliferation, researchers found that treatment with the compound resulted in significant inhibition of growth in MDA-MB-231 cells, indicating its potential role as a therapeutic agent in breast cancer treatment. The mechanism was attributed to induction of apoptosis and modulation of apoptotic pathways .
Q & A
Basic: What are the optimal synthetic routes for 4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene, and what challenges arise during propargyl group introduction?
Methodological Answer:
The synthesis typically involves coupling a propargyl (prop-2-yn-1-yl) group to a fluorinated aromatic core. Key strategies include:
- Sonogashira Coupling: Palladium-catalyzed cross-coupling between a terminal alkyne (e.g., propargyl bromide) and a halogenated precursor (e.g., 4-fluoro-2-(trifluoromethyl)iodobenzene). Copper iodide and triphenylphosphine are common co-catalysts .
- Direct Alkylation: Nucleophilic substitution using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Challenges:
- Side Reactions: Propargyl groups may undergo polymerization under acidic or oxidative conditions. Inhibitors like 4-tert-butylcatechol (0.1%) can mitigate this .
- Regioselectivity: Competing alkylation at other positions requires careful control of steric and electronic effects (e.g., using bulky bases).
Basic: How can X-ray crystallography confirm the molecular structure, and which software tools are recommended?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: Employ direct methods (e.g., SHELXT) for phase determination .
- Refinement: SHELXL refines anisotropic displacement parameters and validates geometry. For macromolecular applications, SHELXPRO interfaces with CCP4 .
- Visualization: WinGX and ORTEP generate thermal ellipsoid plots and packing diagrams .
Example Workflow:
Collect diffraction data (resolution ≤ 0.8 Å).
Solve with SHELXT; refine with SHELXL (R-factor < 5%).
Validate using CIF checkers in PLATON .
Basic: What spectroscopic techniques characterize trifluoromethyl and propargyl groups?
Methodological Answer:
- ¹⁹F NMR: Trifluoromethyl groups show a singlet near δ -60 ppm (coupling constants < 1 Hz). Propargyl protons appear as a triplet (J = 2.5 Hz) in ¹H NMR .
- IR Spectroscopy: Alkyne C≡C stretch at ~2100 cm⁻¹; CF₃ asymmetric stretches at 1150–1250 cm⁻¹.
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ with < 3 ppm error).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
